4-Iodo-1-heptylpyrazole
Description
4-Iodo-1-heptylpyrazole is a pyrazole derivative featuring an iodine atom at the 4-position and a heptyl group (C₇H₁₅) at the 1-position of the heterocyclic ring. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, and their derivatives are widely studied for applications in medicinal chemistry, materials science, and catalysis due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C10H17IN2 |
|---|---|
Molecular Weight |
292.16 g/mol |
IUPAC Name |
1-heptyl-4-iodopyrazole |
InChI |
InChI=1S/C10H17IN2/c1-2-3-4-5-6-7-13-9-10(11)8-12-13/h8-9H,2-7H2,1H3 |
InChI Key |
WQUQANRAAFHDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C=C(C=N1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varying N1-Substituents
The N1-substituent significantly impacts physical and chemical properties. Below is a comparative analysis of 4-iodopyrazoles with different substituents:
Key Observations:
- Lipophilicity : The heptyl chain increases logP compared to methyl or unsubstituted analogs, making it more soluble in organic solvents.
- Reactivity : Bulkier substituents (e.g., ’s compound) may reduce iodine’s accessibility in cross-coupling reactions, whereas the heptyl group’s linearity may pose fewer steric barriers.
- Thermal Properties : Longer alkyl chains (heptyl) typically lower melting points compared to methyl or halogen-only derivatives due to disrupted crystal packing .
Comparison with Other Halogenated Pyrazoles
Replacing iodine with smaller halogens (Cl, Br) alters electronic and steric profiles:
Insights:
- The larger atomic radius of iodine (vs. Cl/Br) facilitates bond cleavage in catalytic reactions.
- Crystallographic studies show iodine’s polarizability enhances halogen bonding, influencing solid-state packing .
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